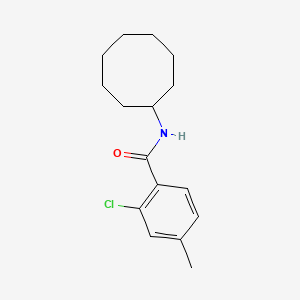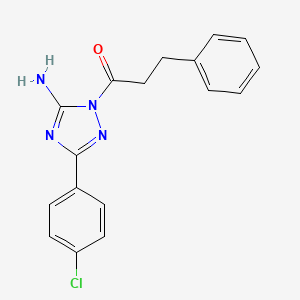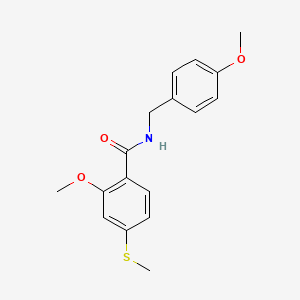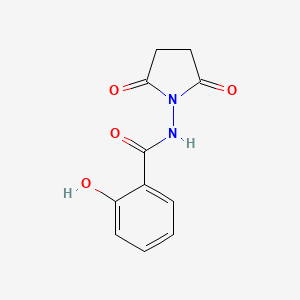![molecular formula C11H10BrN3OS B5886450 1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as BPTES and is widely used in biochemical and physiological studies. In
Wirkmechanismus
BPTES inhibits the activity of glutaminase by binding to its active site and preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, BPTES can effectively starve cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on glutaminase, it has also been found to induce apoptosis (programmed cell death) in cancer cells. BPTES has been shown to have a synergistic effect when used in combination with other cancer drugs, making it a promising candidate for combination therapy. However, BPTES has also been found to have some toxic effects on normal cells, which limits its potential use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It has a high level of purity, which ensures reproducibility of results. BPTES also has a well-defined mechanism of action, which makes it a useful tool for studying the role of glutaminase in cancer and other diseases. However, BPTES has some limitations for lab experiments. It has been found to have some toxic effects on normal cells, which can limit its use in certain experimental settings. In addition, BPTES has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on BPTES. One area of focus is the development of more selective and potent glutaminase inhibitors. This could help to minimize the toxic effects of BPTES on normal cells and increase its efficacy as a cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES. This could help to identify patients who are most likely to benefit from BPTES treatment. Finally, there is a need for further studies to explore the potential use of BPTES in other diseases, such as metabolic disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of BPTES involves the reaction of 4-bromobenzaldehyde with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then treated with ethyl chloroacetate to form the final compound, 1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of glutaminase, an enzyme that is essential for the growth and survival of cancer cells. BPTES has been shown to selectively target cancer cells while leaving normal cells unaffected, making it a promising candidate for cancer treatment. In addition to cancer research, BPTES has also been investigated for its potential use in metabolic disorders and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTRTYKGIUHSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)

![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)
![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)




![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)
![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)